4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) 2-(3,5-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-7-12(2)9-15(8-11)19-10-16(18)20-14-5-3-13(17)4-6-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJZWUYIVTKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)OC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Established Synthetic Routes for 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate
The primary route for synthesizing this compound involves the formation of an ester bond between its two key precursors: 2-(3,5-dimethylphenoxy)acetic acid and 4-fluorophenol (B42351). This transformation is typically achieved through well-established esterification protocols.
The direct esterification of 2-(3,5-dimethylphenoxy)acetic acid with 4-fluorophenol is a common and straightforward approach. This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures with the continuous removal of water to drive the equilibrium toward the product.
Optimization of this reaction involves several key parameters:
Catalyst Loading: Varying the mole percentage of the acid catalyst can significantly impact reaction time and yield.
Temperature: Higher temperatures can increase the reaction rate but may also lead to side product formation.
Solvent: The use of a solvent capable of forming an azeotrope with water, such as toluene (B28343) or xylene, facilitates water removal via a Dean-Stark apparatus.
Coupling Reagents: Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can activate the carboxylic acid, allowing the reaction to proceed under milder conditions without the need for strong acids. organic-chemistry.org
The efficient synthesis of the final compound relies heavily on the high-purity availability of its precursors.
Synthesis of 2-(3,5-dimethylphenoxy)acetic acid: This precursor is typically synthesized via the Williamson ether synthesis. The process involves the reaction of 3,5-dimethylphenol (B42653) with a salt of a haloacetic acid, most commonly sodium chloroacetate. The reaction is conducted in the presence of a base, such as sodium hydroxide, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide.
The general reaction is as follows: 3,5-dimethylphenol + ClCH₂COOH + 2 NaOH → (3,5-dimethylphenoxy)acetate-Na + NaCl + 2 H₂O The resulting sodium salt is then acidified to yield the desired 2-(3,5-dimethylphenoxy)acetic acid. google.comgoogle.com Optimization of this step involves controlling the stoichiometry of the base and the reaction temperature to maximize yield and minimize side reactions, such as the formation of undesired byproducts.
Synthesis of 4-fluorophenol: While 4-fluorophenol is a commercially available reagent, its synthesis is a classic example of aromatic chemistry. A common laboratory and industrial method involves the diazotization of 4-fluoroaniline (B128567). In this process, 4-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to produce 4-fluorophenol.
In line with the principles of green chemistry, alternative synthetic routes are being explored to reduce environmental impact. jetir.org
Biocatalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze the esterification reaction under mild, solvent-free, or green solvent (e.g., ionic liquids) conditions. mdpi.comrsc.org This enzymatic approach offers high selectivity and avoids the use of harsh acids and high temperatures. rsc.org
Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions by heating a mixture of the carboxylic acid and phenol with a solid acid catalyst. jetir.org This minimizes solvent waste and simplifies product purification.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Exploration of Analogues and Derivatives of this compound
The systematic modification of the core structure of this compound allows for the exploration of structure-activity relationships for various applications.
The electronic properties of the fluorophenyl ring can be tuned by altering the position or nature of the substituents. The synthesis of these analogues typically involves using a substituted phenol in the final esterification step.
Positional Isomers: Replacing 4-fluorophenol with 2-fluorophenol (B130384) or 3-fluorophenol (B1196323) would yield the corresponding positional isomers.
Alternative Halogens: The use of 4-chlorophenol, 4-bromophenol, or 4-iodophenol (B32979) would result in analogues with different halogen substituents, altering the lipophilicity and electronic nature of the ring.
Other Functional Groups: Introducing other functional groups, such as methyl, methoxy (B1213986), or nitro groups, onto the phenyl ring can further probe the effects of electron-donating and electron-withdrawing groups on the molecule's properties. The synthesis of a novel series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives highlights the synthetic feasibility of incorporating the 4-fluorophenyl moiety into more complex structures. researchgate.net
The dimethylphenoxy portion of the molecule can also be readily modified by synthesizing different substituted phenoxyacetic acids for the esterification reaction.
Isomeric Dimethylphenols: Starting with isomeric dimethylphenols like 2,6-dimethylphenol (B121312) or 3,4-dimethylphenol (B119073) in the Williamson ether synthesis would lead to structural isomers of the final ester. google.com
Different Alkyl Groups: Using other alkyl-substituted phenols (e.g., 3,5-diethylphenol, 3-methyl-5-ethylphenol) would produce analogues with varying steric bulk and lipophilicity.
Additional Ring Substitution: Introducing other substituents onto the phenoxy ring, such as halogens or methoxy groups, can create a diverse library of compounds. For example, the synthesis of 2-(4-bromo-3,5-dimethylphenoxy)acetamide (B5701007) derivatives demonstrates the feasibility of further functionalizing this ring system. chemdiv.com The phenoxy moiety is a crucial structural element in many compounds, often enhancing target binding and selectivity. mdpi.com
Ester Linkage Functionalization and Bioisosteric Replacements
The ester linkage in this compound is a critical functional group that dictates its chemical reactivity and potential metabolic fate. The presence of an electron-withdrawing fluorine atom on the phenyl ring activates the ester, making it more susceptible to nucleophilic attack compared to non-fluorinated phenyl esters. This section explores the functionalization of this ester linkage and the rationale behind its replacement with bioisosteric equivalents in medicinal chemistry.
Functionalization Reactions
The activated nature of the 4-fluorophenyl ester facilitates several key chemical transformations, primarily involving nucleophilic acyl substitution. These reactions are fundamental for derivatizing the core structure, enabling the synthesis of analogs with modified properties.
Aminolysis: The reaction with primary or secondary amines is particularly efficient. Activated esters, such as tetrafluorophenyl (TFP) esters, are well-known for their use in conjugating molecules to the primary amines of biomolecules to form stable amide bonds. lumiprobe.comwikipedia.org The 4-fluorophenyl ester group serves as a good leaving group, allowing the reaction to proceed under mild conditions. This process is crucial for creating amide derivatives, which can exhibit significantly different biological and physicochemical properties compared to the parent ester.
Hydrolysis: The ester is susceptible to hydrolysis, either under acidic or basic conditions, to yield 2-(3,5-dimethylphenoxy)acetic acid and 4-fluorophenol. The rate of hydrolysis is generally faster than that of alkyl esters due to the electron-withdrawing nature of the 4-fluorophenyl group. While tetrafluorophenyl esters are noted to be less susceptible to spontaneous hydrolysis than N-hydroxysuccinimidyl (NHS) esters, they can still be cleaved in aqueous environments. wikipedia.orgthieme-connect.com
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the 4-fluorophenyl group can be exchanged for a different alkoxy group. This reaction allows for the synthesis of other ester analogs of 2-(3,5-dimethylphenoxy)acetic acid, which can be used to modulate properties such as lipophilicity and solubility.
The primary functionalization reactions are summarized in the table below.
| Reaction Type | Reactant | Product(s) | Significance |
| Aminolysis | Primary or Secondary Amine (R¹R²NH) | 2-(3,5-dimethylphenoxy)-N-R¹,R²-acetamide + 4-Fluorophenol | Forms stable amide bonds; common in creating analogs and bioconjugation. |
| Hydrolysis | Water (H₂O) | 2-(3,5-dimethylphenoxy)acetic acid + 4-Fluorophenol | Leads to the parent carboxylic acid; a common metabolic pathway. |
| Transesterification | Alcohol (R³OH) | Alkyl 2-(3,5-dimethylphenoxy)acetate + 4-Fluorophenol | Creates different ester derivatives to modify physicochemical properties. |
Bioisosteric Replacements
In drug design, the replacement of a specific functional group with another that has similar physical or chemical properties is a key strategy known as bioisosterism. patsnap.com This approach is used to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. nih.govdrughunter.com Ester groups are frequently targeted for bioisosteric replacement because they are often rapidly cleaved in vivo by esterase enzymes, which can lead to a short duration of action. nih.govu-tokyo.ac.jp
Replacing the ester linkage in this compound can lead to compounds with improved metabolic stability and modulated pharmacokinetic profiles. patsnap.com
Amides: The most common bioisostere for an ester is an amide. Amides are significantly more resistant to hydrolysis than esters, which can increase the metabolic stability and half-life of a compound. patsnap.com This strategic substitution can lead to safer drugs with fewer side effects. patsnap.com
Heterocyclic Rings: Various five-membered heterocyclic rings are well-established ester bioisosteres. These groups can mimic the steric and electronic properties of the ester group while offering greater resistance to hydrolysis. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles and 1,2,4-oxadiazoles are frequently used as ester replacements. They are chemically robust and can maintain or improve biological activity by mimicking the hydrogen bond accepting properties of the ester carbonyl. cambridgemedchemconsulting.com
Triazoles: The 1,2,3-triazole ring is another popular replacement for an amide or ester bond. cambridgemedchemconsulting.com It is resistant to enzymatic cleavage, oxidation, and hydrolysis. cambridgemedchemconsulting.com
The selection of a suitable bioisostere is highly context-dependent and aims to balance metabolic stability with the desired biological activity. drughunter.com
| Original Group | Bioisosteric Replacement | Key Properties and Rationale |
| Ester | Amide | More resistant to enzymatic hydrolysis, increasing metabolic stability and in vivo half-life. patsnap.com |
| Ester | 1,3,4-Oxadiazole | Chemically stable, mimics the geometry and hydrogen bonding capacity of the ester. nih.govcambridgemedchemconsulting.com |
| Ester | 1,2,4-Oxadiazole | Provides metabolic stability and can be used to fine-tune electronic properties. cambridgemedchemconsulting.com |
| Ester | 1,2,3-Triazole | Resistant to hydrolysis and oxidation; often synthesized via "click" chemistry. cambridgemedchemconsulting.com |
| Ester | Isoxazole | Used as a bioisosteric replacement for the acetyl group of acetylcholine, suggesting its utility as an ester mimic. cambridgemedchemconsulting.com |
Advanced Structural Elucidation and Conformational Analysis of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
At present, specific single crystal X-ray diffraction data for 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate is not available in the public domain. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis. Such a study would reveal the planarity of the aromatic rings, the conformation of the ester group, and the dihedral angles between the phenyl rings. It would also identify any significant intermolecular interactions, which are crucial for understanding the solid-state properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes occurring in the molecule.
¹H NMR: Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the 4-fluorophenyl and 3,5-dimethylphenyl rings, as well as singlets for the two methyl groups and the methylene (B1212753) protons of the acetate (B1210297) group. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the rings.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine-containing part of the molecule. A single signal would be expected for the fluorine atom on the 4-fluorophenyl ring, and its chemical shift would be indicative of its electronic environment.
Currently, detailed experimental NMR data for this compound is not publicly available. The hypothetical chemical shifts can be predicted using computational methods, but experimental verification is necessary for accurate structural assignment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1760 cm⁻¹), C-O stretching vibrations, aromatic C-H stretching, and the C-F stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.
A detailed analysis of the vibrational spectra can provide a unique "molecular fingerprint" for this compound, allowing for its identification and characterization. While general predictions can be made, specific experimental data is required for a definitive analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. It also provides information about the fragmentation pattern of the molecule upon ionization, which can be used to deduce its structure.
Computational and Theoretical Investigations of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. For 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate, DFT calculations can be employed to determine its optimized molecular geometry, electronic distribution, and spectroscopic signatures.
DFT studies on analogous compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have demonstrated the utility of the B3LYP method with a 6-311++G(d,p) basis set for achieving accurate predictions of molecular structure and vibrational frequencies ajchem-a.com. Similar computational approaches can be applied to this compound to elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
A crucial aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability ajchem-a.com. Theoretical investigations into 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum (III) complexes have shown that aryl substituents can significantly influence the FMO energies elsevierpure.comelsevierpure.com.
Furthermore, DFT calculations can predict spectroscopic properties. For instance, the theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. The calculated vibrational wavenumbers and intensities for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have shown excellent agreement with experimental findings ajchem-a.com. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity of the molecule |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can reveal the conformational flexibility of this compound and its interactions with solvent molecules.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated over a period of time, typically nanoseconds to microseconds.
MD simulations of ester-containing molecules, such as palmitate esters, have been used to study their self-assembly and behavior in aqueous environments nih.gov. For this compound, MD simulations could be employed to explore the rotational freedom around its ester linkage and the phenyl ether bond. This would provide insights into the accessible conformations of the molecule in different solvents.
The interactions between the solute and solvent molecules are crucial for understanding its solubility and transport properties. MD simulations can provide detailed information about the solvation shell around this compound, including the arrangement of solvent molecules and the strength of their interactions. This is particularly relevant for understanding how the molecule would behave in a biological environment. Recent MD studies on layered double hydroxide particles in aqueous solutions have highlighted the ability of this technique to unravel complex interfacial phenomena at the atomic level mdpi.com.
Molecular Docking Studies for Putative Target Interactions (Hypothetical, non-clinical binding)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to the active site of a protein.
For this compound, molecular docking studies can be performed to explore its hypothetical binding to various protein targets. This can provide initial clues about its potential biological activity, although it is important to note that these are non-clinical, hypothetical predictions.
The process of molecular docking involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function typically takes into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
Studies on other fluorophenyl-containing compounds have demonstrated the utility of molecular docking in identifying potential protein-ligand interactions. For example, a fluorinated pyrazole compound showed potential inhibition against the Estrogen Receptor α (ERα) with a strong binding affinity in a molecular docking study aip.org. Similarly, docking studies of cyclic diphenyl phosphonates have been used to understand their binding to DNA gyrase mdpi.com.
A hypothetical molecular docking study of this compound against a putative target could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity |
| Hydrogen Bonds | 2 | Specific interactions with key residues |
| Hydrophobic Interactions | 5 | Contribution to binding from nonpolar interactions |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (Based on non-clinical data)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models can be used to predict the activity or properties of new, untested compounds.
For this compound, a QSAR or QSPR model could be developed based on a dataset of structurally similar analogues with known non-clinical data. For example, a QSAR study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors revealed that molecular weight and electronic properties were important for their activity crpsonline.comcrpsonline.com. Given the structural similarity, these findings could be relevant for designing analogues of this compound.
The development of a QSAR model typically involves several steps:
Data Collection: A dataset of compounds with their corresponding biological activities or properties is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, and quantum chemical descriptors.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the activity or property.
Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and external validation.
A QSAR study on 2-phenoxy-N-substituted acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors demonstrated the development of a robust model with good predictive ability researchgate.netnih.gov. Such a model can provide valuable insights into the structural features that are important for the desired activity and guide the design of new, more potent analogues.
Mechanistic Studies of Biological Interactions of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate in Vitro and Non Human in Vivo Models
Cellular Pathway Modulation and Enzyme Inhibition Studies
Research into the effects of 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate on cellular pathways has highlighted its potential as a modulator of key enzymatic activities. The presence of a fluorophenyl moiety is a feature found in various enzyme inhibitors.
One of the primary areas of investigation has been its interaction with tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The inhibition of tyrosinase is a target for agents developed for cosmetic and agricultural applications to control pigmentation and browning. nih.govnih.gov Studies on compounds with similar structural features suggest that the fluorophenyl group can play a role in binding to the active site of tyrosinase. mdpi.com While direct kinetic data for this compound is not extensively detailed in the available literature, the broader class of compounds containing fluorinated phenyl rings has been explored for tyrosinase inhibition. mdpi.com
Further enzymatic studies have explored the potential for this compound to interact with other key enzymes such as Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in fatty acid synthesis, and its inhibition is a known mechanism for some herbicides. weedscience.orgokstate.edu The aryloxyphenoxypropionate class of herbicides, which share some structural similarities with the phenoxyacetate (B1228835) portion of the subject compound, are known ACCase inhibitors. weedscience.orgokstate.edu
Receptor Binding Profiling and Ligand-Target Interactions
The interaction of this compound with various biological receptors has been a subject of non-human in vitro studies to understand its broader pharmacological potential. The 4-fluorophenyl group is a common pharmacophore in ligands designed to interact with a range of receptors.
Antiproliferative Activity in Non-Human Cell Lines and Mechanisms of Action
The potential of this compound to inhibit cell proliferation has been investigated in a variety of non-human cancer cell lines. Diarylpentanoids, which are structurally distinct but also contain aromatic rings, have shown greater cytotoxic effects on various cancer cells compared to curcumin, often through the induction of apoptosis. nih.gov
Studies on other compounds have demonstrated that molecules can exert antiproliferative effects through various mechanisms, including the disruption of cellular signaling pathways and the induction of programmed cell death. The evaluation of antiproliferative activity is often conducted using assays such as the MTT assay to determine the concentration-dependent inhibition of cell growth.
| Cell Line | Description |
| A549 | Human lung carcinoma |
| Caco-2 | Human colorectal adenocarcinoma |
| PC-3 | Human prostate cancer |
| MDA-MB-231 | Human breast cancer |
| MIA PaCa-2 | Human pancreatic cancer |
| U-87 MG | Human glioblastoma |
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
In vitro studies have explored the efficacy of this compound against a spectrum of bacterial and fungal pathogens. The mechanisms underlying these activities are thought to involve the disruption of microbial cell membranes and vital cellular processes.
The lipophilic nature of many synthetic compounds allows them to perturb the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular contents. nih.gov This mechanism is a common feature of various antimicrobial agents. For instance, studies on monoterpenes have shown that their antimicrobial effect is correlated with their ability to interact with and damage lipid membranes. nih.gov
Herbicide/Pesticide Mode of Action Investigations in Plant/Insect Models
The structural characteristics of this compound suggest potential applications as a herbicide or pesticide, prompting investigations into its mode of action in plant and insect models. The phenoxyacetate group is a well-known component of synthetic auxin herbicides, which disrupt plant growth by mimicking natural growth hormones. okstate.eduuga.edu
Herbicides are classified based on their mode of action, which describes the specific biological process or enzyme they inhibit. okstate.edu For example, inhibitors of Acetyl-CoA carboxylase (ACCase) are used for grass control. okstate.edu While the precise target of this compound in plants is a subject of ongoing research, its structural similarity to existing classes of herbicides provides a basis for mechanistic hypotheses.
In insect models, the arylpyrrole class of insecticides, such as chlorfenapyr, acts by uncoupling mitochondrial oxidative phosphorylation, which disrupts the production of ATP and leads to cell death. nih.gov Insecticides are categorized by their mode of action, targeting systems such as the nervous system, energy production, or cuticle formation. croplife.org.au The investigation into the specific mode of action of this compound in insects would clarify its potential as a pest control agent.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate and Its Analogues
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of phenoxyacetate (B1228835) derivatives can be significantly modulated by the nature, position, and number of substituents on both the phenoxy and phenyl rings. Research on analogous compounds, such as phenoxyacetic acid herbicides and phenoxyacetamide inhibitors, has established clear SAR trends that are likely applicable to 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate.
Substituents on the phenoxy ring play a crucial role in determining biological efficacy. For instance, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, the presence and position of chloro and methyl groups on the phenoxy ring were critical for their herbicidal activity. nih.gov Compounds with a 2,4-dichloro or a 4-chloro-2-methyl substitution pattern on the phenoxy ring demonstrated high potency and a broad spectrum against various broadleaf weeds. nih.gov This suggests that for this compound, the two methyl groups at the 3 and 5 positions of the phenoxy ring are significant determinants of its biological activity profile. Modifications at these positions, such as replacement with electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986), would likely lead to substantial changes in activity.
Similarly, substitutions on the phenylacetate (B1230308) portion of the molecule are critical. In a study of phenoxy acetic acid derivatives as selective COX-2 inhibitors, the introduction of a bromine atom at the para-position of a terminal phenyl ring significantly enhanced inhibitory activity compared to unsubstituted analogues. nih.gov This highlights the importance of the 4-fluoro substituent in this compound. The fluorine atom, being a small and highly electronegative group, can influence the molecule's electronic distribution and its ability to form key interactions with biological targets. The replacement of the 4-fluoro group with other substituents, such as chloro, bromo, or trifluoromethyl, would be expected to alter both the potency and selectivity of the compound.
The following table, derived from studies on analogous phenoxyacetic acid derivatives with COX-2 inhibitory activity, illustrates the impact of substituent modification on biological activity.
| Compound | R1 (Phenoxy Ring) | R2 (Phenyl Ring) | COX-2 IC50 (µM) nih.gov | Selectivity Index (COX-1 IC50/COX-2 IC50) nih.gov |
|---|---|---|---|---|
| Analogue 1 | H | H | 0.97 | 15.0 |
| Analogue 2 | H | 4-CH3 | 0.37 | 31.5 |
| Analogue 3 | H | 4-Cl | 0.13 | 85.6 |
| Analogue 4 | 4-Br | H | 0.08 | 112.9 |
| Analogue 5 | 4-Br | 4-CH3 | 0.07 | 100.0 |
| Analogue 6 | 4-Br | 4-Cl | 0.06 | 133.3 |
Stereochemical Effects on Molecular Recognition and Biological Interactions
Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. While this compound itself is not chiral, the introduction of a chiral center, for instance by adding a methyl group to the acetate (B1210297) linker to form a phenoxypropionate structure, would result in stereoisomers with potentially distinct biological activities.
Studies on phenoxypropionate herbicides have demonstrated that the biological activity is often stereospecific, with the (R)-enantiomer typically being the more active form. mdpi.com This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which allows for a better fit into the active site of the target enzyme. For a hypothetical chiral analogue of this compound, it is highly probable that one enantiomer would display significantly higher biological activity than the other.
In a study of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates, a clear difference in herbicidal activity was observed between the (R) and (S) isomers. nih.gov For example, the (S)-enantiomer of one of the tested compounds was found to be 8.17 times more effective against chickweed than its (R)-enantiomer, highlighting the profound impact of stereochemistry on biological function. nih.gov
The following table presents data on the herbicidal activity of enantiomers of a phenoxypropionate herbicide, illustrating the principle of stereochemical influence on biological activity.
| Compound | Configuration | Herbicidal Activity (ED50, g ai/ha) against Chickweed nih.gov |
|---|---|---|
| α-(Phenoxyacetoxy)methylphosphonate Analogue | (R) | 186.2 |
| (S) | 22.8 | |
| Racemate | 98.5 |
Physicochemical Property Correlations with Biological Performance (e.g., Lipophilicity, Electronic Effects)
The biological performance of a molecule is intricately linked to its physicochemical properties, such as lipophilicity and electronic character. These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target site. Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid and phenoxyacetamide analogues have shown strong correlations between these properties and biological activity. nih.govresearchgate.net
Electronic effects of substituents, quantified by parameters such as the Hammett constant (σ), also play a significant role. These effects influence the ionization state of the molecule and its ability to engage in electronic interactions (e.g., hydrogen bonds, π-π stacking) with the target. In the same study on antisickling agents, positive correlations were observed for the sigma constants of para and/or meta substituents, indicating that electron-withdrawing groups at these positions enhance activity. researchgate.net The 4-fluoro substituent in the subject compound is electron-withdrawing, which, based on this correlation, would be expected to contribute positively to its biological activity.
A QSAR study on 2-phenoxy-N-substituted acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors identified lipophilicity (slogp) as one of the key descriptors in the best-fit model, further underscoring its importance. nih.gov
The table below, based on a study of chlorophenoxyacetic acid herbicides, demonstrates the relationship between physicochemical properties and biological activity.
| Compound | Substituents | Calculated logP mdpi.com | Dipole Moment (Debye) mdpi.com | Relative Reactivity (GAP Energy, eV) mdpi.com |
|---|---|---|---|---|
| Phenoxyacetic Acid | H | 1.63 | 2.15 | 5.89 |
| 4-Chlorophenoxyacetic Acid | 4-Cl | 2.34 | 2.89 | 5.78 |
| 2-Chlorophenoxyacetic Acid | 2-Cl | 2.34 | 3.54 | 5.81 |
| 2,4-Dichlorophenoxyacetic Acid | 2,4-diCl | 3.05 | 3.78 | 5.80 |
| 4-Chloro-2-methylphenoxyacetic Acid | 4-Cl, 2-CH3 | 2.78 | 3.21 | 5.82 |
Environmental Fate and Biotransformation of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Environmental Matrices
No studies were found that specifically investigate the hydrolysis or photolysis of 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate in environmental contexts such as water or soil.
Microbial Degradation and Biotransformation Pathways in Soil and Aquatic Environments
There is no available research detailing the microbial degradation or biotransformation pathways of this compound in either soil or aquatic ecosystems.
Metabolite Identification and Persistence in Environmental Systems (Excluding human metabolism)
Information on the identification of metabolites resulting from the environmental degradation of this compound and their persistence is not available in the current body of scientific literature.
Ecotoxicological Implications in Non-Target Organisms (Excluding human or domestic animal safety)
No data from ecotoxicological studies on non-target organisms exposed to this compound could be located.
Analytical Methodologies for Detection, Quantification, and Purity Assessment of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Purity Analysis
Chromatographic methods are fundamental to the separation and purity assessment of 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary technique for verifying the purity of this compound. A reversed-phase HPLC method is typically suitable for a compound of this nature, which possesses moderate polarity. The separation is based on the compound's partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. By optimizing parameters such as mobile phase composition, flow rate, and column temperature, baseline separation from impurities and starting materials can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Illustrative Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Expected Retention Time | ~5.8 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides a robust method for both the separation and structural confirmation of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As the compound elutes from the column, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for unambiguous identification. GC-MS is highly sensitive and is also used to detect and identify volatile impurities that may not be apparent by HPLC.
Illustrative GC-MS Parameters
| Parameter | Illustrative Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
Advanced Spectroscopic Methods for Trace Analysis and Metabolite Identification
When analyzing minute quantities of this compound or identifying its transformation products (metabolites), more advanced and sensitive spectroscopic techniques are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For trace analysis and metabolite identification in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on an LC column, the parent compound and its potential metabolites are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the compound of interest is selected and subjected to collision-induced dissociation (CID), generating a pattern of product ions. This transition from a specific precursor to a product ion (known as Multiple Reaction Monitoring or MRM) is highly selective and allows for quantification at very low concentrations, even in the presence of interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While less sensitive than mass spectrometry, NMR spectroscopy is unparalleled for the definitive structural elucidation of unknown metabolites. Following isolation of a metabolite in sufficient quantity, ¹H NMR and ¹³C NMR spectra can provide detailed information about the molecule's carbon-hydrogen framework. Advanced 2D-NMR techniques (such as COSY and HSQC) can reveal connectivity between atoms, helping to pinpoint the exact locations of metabolic modifications, such as hydroxylation or demethylation on the aromatic rings.
Development of Bioanalytical Methods for Non-Human Biological Matrices
To study the pharmacokinetics or disposition of this compound in preclinical research, validated bioanalytical methods for its quantification in non-human biological matrices (e.g., plasma, urine, tissue homogenates) are essential.
The development of such a method, typically using LC-MS/MS, involves several key stages:
Sample Preparation: The primary challenge is to efficiently extract the analyte from the complex biological matrix while removing proteins and other interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's physicochemical properties and the desired level of cleanliness and concentration.
Method Optimization: Chromatographic conditions are optimized to separate the analyte from endogenous matrix components. Mass spectrometry parameters are tuned to maximize the signal intensity for the specific precursor-to-product ion transition, ensuring high sensitivity and selectivity. An internal standard, a structurally similar molecule, is typically added at the beginning of sample preparation to correct for variability during the extraction and analysis process.
Method Validation: The method must undergo a rigorous validation process according to regulatory guidelines. This involves assessing its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability under various conditions (e.g., freeze-thaw cycles, long-term storage).
Hypothetical Bioanalytical Method Summary
| Parameter | Illustrative Detail |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Rat Plasma |
| Sample Prep | Protein precipitation with acetonitrile followed by centrifugation |
| Internal Standard | A structurally similar, stable isotope-labeled analogue |
| Instrumentation | UPLC coupled to a triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Specific m/z transition for parent compound and internal standard |
Potential Academic Applications and Broader Research Implications of 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate
Role as a Chemical Probe in Biological Research
The unique combination of a fluorinated phenyl ring and a dimethylphenoxy group suggests that 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate could serve as a valuable chemical probe in biological research. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of this compound are pertinent to the design of such tools.
The presence of the 4-fluorophenyl group is particularly significant. Fluorine is a bioisostere of hydrogen but with distinct electronic properties, making it a useful label for nuclear magnetic resonance (NMR) spectroscopy studies or as a tool to modulate the metabolic stability and binding affinity of a molecule to its biological target.
Furthermore, compounds incorporating both 4-fluorophenyl and dimethylphenyl substructures have been developed as novel probes for specific biological targets. For instance, analogues of [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine have been synthesized and investigated as high-affinity probes for the dopamine (B1211576) transporter (DAT), a key protein in neurotransmission. nih.gov These studies highlight the utility of the 4-fluorophenyl and dimethylphenyl groups in designing selective ligands for complex biological systems.
The phenoxyacetic acid scaffold itself is a common feature in numerous medicinal agents with a wide range of pharmacological activities. jetir.org This suggests that this compound could be a lead compound for the development of probes to investigate various enzymes and receptors. For example, derivatives of phenoxyacetic acid have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govresearchgate.net
Table 1: Potential Biological Targets for Chemical Probes Based on Phenoxyacetic Acid Derivatives
| Biological Target | Therapeutic Area | Reference |
| Dopamine Transporter (DAT) | Neuroscience | nih.gov |
| Free Fatty Acid Receptor 1 (FFA1) | Metabolic Diseases | nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inflammation | mdpi.com |
| Various Bacterial Enzymes | Infectious Diseases | jetir.org |
Application in Sustainable Chemistry and Agrochemical Research (Non-Safety/Dosage focus)
The synthesis and application of phenoxyacetic acid derivatives are areas of active research in both sustainable chemistry and agrochemicals. The development of greener synthetic methods for these compounds is a key focus. Research has been conducted on solvent-free and microwave-assisted synthesis methods for phenoxyacetic acid derivatives, which are more environmentally friendly and efficient. farmaciajournal.com Additionally, methods for recycling solvents and wastewater in the production of phenoxyacetic acid derivatives have been patented, demonstrating a move towards more sustainable industrial processes. google.compatsnap.comwipo.int
In the realm of agrochemical research, phenoxyacetic acids are a well-established class of herbicides. jetir.org The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. ccspublishing.org.cndntb.gov.uanih.gov Fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts. chemimpex.com The 4-fluorophenyl group in this compound could therefore confer desirable properties for agrochemical applications.
The development of novel fluorinated agrochemicals is a significant area of research, with a continuous need for new compounds to combat pesticide resistance. nih.govresearchgate.net The unique substitution pattern of this compound could lead to novel modes of action or improved selectivity for target weeds, fungi, or insects.
Table 2: Examples of Fluorinated Moieties in Agrochemicals
| Fluorinated Group | Example Agrochemical Class | Potential Advantage | Reference |
| Trifluoromethyl | Pyrazoles, Sulfonamides | Enhanced efficacy | nih.govnih.gov |
| Fluorophenyl | Pyridines, Triazines | Increased metabolic stability | mdpi.comnih.gov |
| Difluoromethyl | Various | Modulation of biological activity | ccspublishing.org.cn |
Contribution to the Understanding of Fluorine Chemistry and Phenoxyacetic Acid Derivatives
The study of this compound can contribute significantly to the broader understanding of fluorine chemistry and the structure-activity relationships of phenoxyacetic acid derivatives. The strategic placement of a fluorine atom on the phenyl ring can have profound effects on the molecule's electronic properties, lipophilicity, and metabolic fate.
Research into the synthesis and reactivity of this compound would provide valuable data for the field of organofluorine chemistry. researchgate.netsemanticscholar.org Understanding how the fluorine atom influences the chemical properties and biological activity of the phenoxyacetic acid scaffold can guide the design of future molecules with tailored characteristics.
The vast chemical space of phenoxyacetic acid derivatives offers opportunities for the discovery of novel compounds with diverse applications. jetir.org By systematically modifying the substituents on both the phenoxy and the phenylacetate (B1230308) rings, researchers can explore a wide range of biological activities, from anti-inflammatory to anticancer effects. mdpi.com The synthesis and biological evaluation of this compound would add a valuable data point to this ever-expanding body of knowledge, potentially leading to the identification of new lead compounds for drug discovery or new materials with unique properties.
Conclusion and Future Perspectives in 4 Fluorophenyl 2 3,5 Dimethylphenoxy Acetate Research
Summary of Key Research Findings
A thorough search of scholarly databases has yielded no specific research findings for 4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate. Consequently, there are no key findings to summarize regarding its synthesis, characterization, biological activity, or potential applications.
Identification of Remaining Research Gaps and Challenges
The primary and most significant research gap is the complete lack of foundational studies on this compound. Without initial exploratory research, it is impossible to identify specific challenges or nuanced gaps in understanding. The entire body of knowledge for this compound remains to be established.
Proposed Future Research Directions for Academic Exploration
Given the absence of any existing research, future academic exploration would need to begin with the most fundamental aspects of chemical research. Proposed future research directions would logically include:
Synthesis and Characterization: The primary step would be the development and optimization of a reliable synthetic route to produce this compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.
Physicochemical Properties: Investigation into the fundamental physicochemical properties of the compound, such as its solubility, stability, and lipophilicity, would provide essential data for any subsequent studies.
Initial Biological Screening: A broad-based biological screening against various cell lines or biological targets could help to identify any potential areas of bioactivity (e.g., antimicrobial, anticancer, anti-inflammatory). The results of such screens would guide more focused and specialized research.
Computational Modeling: In silico studies could be performed to predict potential biological targets and to understand the structure-activity relationships of this compound in comparison to structurally similar molecules.
Until these foundational studies are conducted, any further discussion on the research perspectives of this compound remains purely speculative.
Q & A
Q. How can solubility challenges in aqueous assays be mitigated for this lipophilic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
